5-Hydroxymethyl-7-methoxybenzofuran
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Overview
Description
5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring compound known for its diverse biological activities. It is a member of the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Mechanism of Action
Target of Action
5-Hydroxymethyl-7-methoxybenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran derivatives have been shown to have antimicrobial properties . They interact with their targets, leading to changes that inhibit the growth of microbes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact various biochemical pathways related to microbial growth and proliferation .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been shown to have antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-7-methoxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phenol derivative and an aldehyde in the presence of an acid catalyst to form the benzofuran ring. The hydroxymethyl and methoxy groups are introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of 5-formyl-7-methoxybenzofuran or 5-carboxy-7-methoxybenzofuran.
Reduction: Formation of this compound derivatives with additional hydroxyl groups.
Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound exhibits significant antimicrobial, antioxidant, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents for treating diseases such as cancer and infections.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Comparison with Similar Compounds
- 5-(3-Hydroxypropyl)-7-methoxybenzofuran
- Cnidioside B methyl ester
- Picraquassioside B
- Methylpicraquassioside B
- trans-Psoralenoside
- Psoralenoside
- Isopsoralenoside
Comparison: 5-Hydroxymethyl-7-methoxybenzofuran stands out due to its unique combination of hydroxymethyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of pharmacological effects and higher potency in certain applications .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKZQQSRJOMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)CO)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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